4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid
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Overview
Description
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms. The presence of the oxo group and the carboxylic acid functionality makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phthalic anhydride with isopropylamine, followed by oxidation and cyclization steps. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of phthalazine derivatives with additional oxo groups.
Reduction: Formation of dihydrophthalazine derivatives.
Substitution: Formation of esters or amides depending on the substituents used.
Scientific Research Applications
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Molecular Targets and Pathways:
Enzymes: Targets include oxidoreductases and hydrolases.
Pathways: Inhibition of key enzymes in metabolic pathways can lead to therapeutic effects, such as reduced inflammation or bacterial growth.
Comparison with Similar Compounds
Phthalazine derivatives: Compounds with similar bicyclic structures but different substituents.
Isoquinoline derivatives: Compounds with a similar nitrogen-containing ring structure.
Uniqueness: 4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-oxo-3-propan-2-ylphthalazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)14-11(15)9-6-4-3-5-8(9)10(13-14)12(16)17/h3-7H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMMXXFRGQLXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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